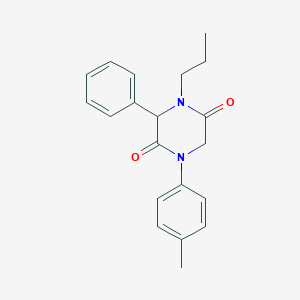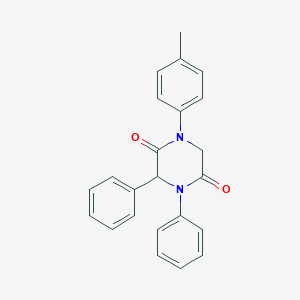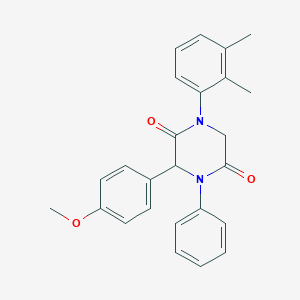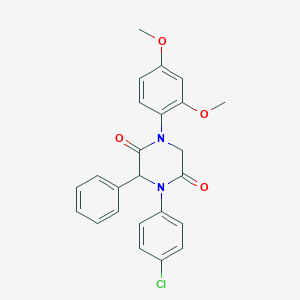
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazinedione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. The compound has also been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases.
実験室実験の利点と制限
The advantages of using 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione in lab experiments include its potent pharmacological effects, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the research of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Development of new synthetic methods for the compound.
3. Investigation of the compound's potential applications in the treatment of other diseases.
4. Studies on the toxicity of the compound.
5. Investigation of the compound's potential as a lead compound for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of the compound and to investigate its potential applications in the treatment of other diseases.
合成法
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione can be achieved using various methods. One of the most commonly used methods is the reaction of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine-2,5-dione with 2,4-dimethoxybenzaldehyde and benzaldehyde in the presence of a base. This reaction leads to the formation of this compound in good yields.
科学的研究の応用
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of these diseases.
特性
分子式 |
C24H21ClN2O4 |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-19-12-13-20(21(14-19)31-2)26-15-22(28)27(18-10-8-17(25)9-11-18)23(24(26)29)16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3 |
InChIキー |
AFRPAZFPKLXTBN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


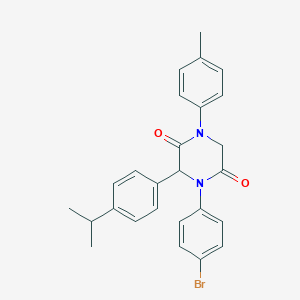
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
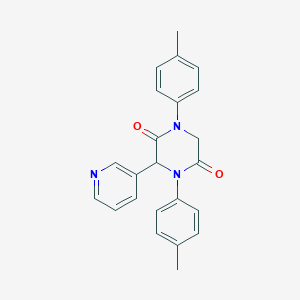
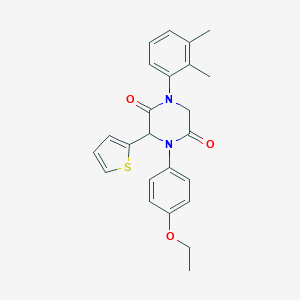
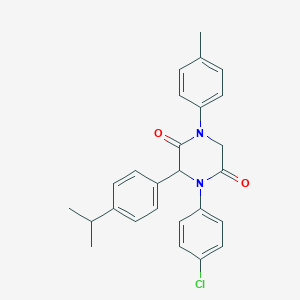
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)
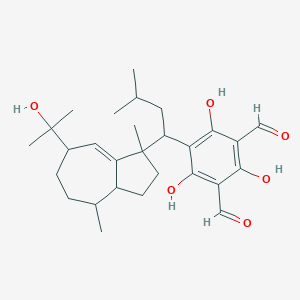
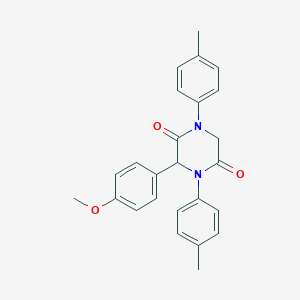
![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)

